molecular formula C16H18FNO B1385180 N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040687-24-8

N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline

Cat. No.: B1385180
CAS No.: 1040687-24-8
M. Wt: 259.32 g/mol
InChI Key: IJOQKXISLFIHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(2,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 4-fluoronitrobenzene under reductive conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-Dimethylphenoxy)ethyl]-4-fluoroaniline
  • N-[2-(3,4-Dimethylphenoxy)ethyl]-4-fluoroaniline
  • N-[2-(2,5-Dimethylphenoxy)ethyl]-4-chloroaniline

Uniqueness

N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-12-3-4-13(2)16(11-12)19-10-9-18-15-7-5-14(17)6-8-15/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOQKXISLFIHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline
Reactant of Route 3
Reactant of Route 3
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline
Reactant of Route 4
Reactant of Route 4
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline
Reactant of Route 5
Reactant of Route 5
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline
Reactant of Route 6
Reactant of Route 6
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.